molecular formula C18H23N5O2S B5574376 N-[(3R*,4R*)-3-hydroxy-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperidin-4-yl]pyrazine-2-carboxamide

N-[(3R*,4R*)-3-hydroxy-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperidin-4-yl]pyrazine-2-carboxamide

Cat. No.: B5574376
M. Wt: 373.5 g/mol
InChI Key: YSFIVPFGAFFMEW-IUODEOHRSA-N
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Description

N-[(3R*,4R*)-3-hydroxy-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperidin-4-yl]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C18H23N5O2S and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.15724617 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Interaction Studies

Compounds similar to the specified chemical structure have been investigated for their interactions with specific receptors, such as the CB1 cannabinoid receptor. For instance, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrated its potent and selective antagonistic properties for the CB1 receptor, providing a basis for molecular interaction studies and the development of pharmacophore models for receptor ligands (Shim et al., 2002).

Synthesis and Structure-Activity Relationships

Further research has explored the synthesis and structure-activity relationships (SAR) of analogous compounds, shedding light on the chemical modifications that influence receptor binding affinity and pharmacological activity. Such studies provide valuable insights into the design of more effective and selective ligands (Francisco et al., 2002).

Antimicrobial and Anticancer Activities

Additionally, the synthesis of new organic compounds based on similar structural motifs has been reported, with evaluations of their antibacterial, antifungal, and anticancer activities. This indicates the potential of these compounds for developing new therapeutic agents (Senthilkumar et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. The presence of the benzothiazole and piperidine rings suggests that it might interact with biological targets, but without experimental data, this is purely speculative .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing it .

Properties

IUPAC Name

N-[(3R,4R)-3-hydroxy-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperidin-4-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c24-15-10-23(11-17-21-13-3-1-2-4-16(13)26-17)8-5-12(15)22-18(25)14-9-19-6-7-20-14/h6-7,9,12,15,24H,1-5,8,10-11H2,(H,22,25)/t12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFIVPFGAFFMEW-IUODEOHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)CN3CCC(C(C3)O)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)CN3CC[C@H]([C@@H](C3)O)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.